molecular formula C16H15Br B14497718 1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene CAS No. 62856-32-0

1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene

Cat. No.: B14497718
CAS No.: 62856-32-0
M. Wt: 287.19 g/mol
InChI Key: BARFWZAYVCAVHN-UHFFFAOYSA-N
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Description

1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene is an organic compound with the molecular formula C16H15Br It is a derivative of benzene, where a bromine atom is substituted at the para position and a 4-ethylphenyl group is attached via an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene typically involves a multi-step process. One common method is the bromination of 4-[2-(4-ethylphenyl)ethenyl]benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 1-hydroxy-4-[2-(4-ethylphenyl)ethenyl]benzene, 1-amino-4-[2-(4-ethylphenyl)ethenyl]benzene, etc.

    Oxidation: Formation of 1-bromo-4-[2-(4-ethylphenyl)ethenyl]benzaldehyde or 1-bromo-4-[2-(4-ethylphenyl)ethenyl]benzoic acid.

    Reduction: Formation of 1-bromo-4-[2-(4-ethylphenyl)ethyl]benzene

Scientific Research Applications

1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the ethenyl linkage play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-ethynylbenzene: Similar structure but with an ethynyl group instead of an ethenyl group.

    1-Bromo-4-[(4-ethylphenyl)ethynyl]benzene: Similar structure but with an ethynyl linkage.

    1-Bromo-4-ethenylbenzene: Similar structure but without the 4-ethylphenyl group

Uniqueness

1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene is unique due to the presence of both a bromine atom and a 4-ethylphenyl group attached via an ethenyl linkage. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

62856-32-0

Molecular Formula

C16H15Br

Molecular Weight

287.19 g/mol

IUPAC Name

1-bromo-4-[2-(4-ethylphenyl)ethenyl]benzene

InChI

InChI=1S/C16H15Br/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(17)12-10-15/h3-12H,2H2,1H3

InChI Key

BARFWZAYVCAVHN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br

Origin of Product

United States

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